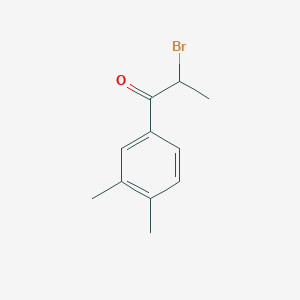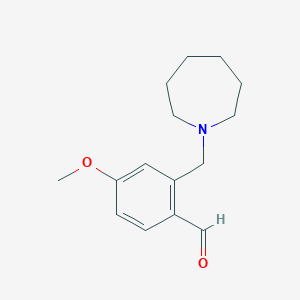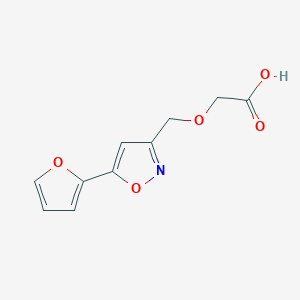
2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid, also known as 5-Furan-2-yl-3-isoxazolmethoxy acetic acid, is a carboxylic acid derived from furan and isoxazole. It is a versatile and important compound that is widely used in the synthesis of various drugs and pharmaceuticals. In addition, it is also used in the research of various biochemical and physiological processes.
Scientific Research Applications
Chemical Synthesis and Structural Elucidation
- Cyclization Processes: Horaguchi et al. (1979) and Horaguchi et al. (1976) examined the cyclization processes involving derivatives of furan and dibenzofuran acetic acids, highlighting the intricacies and challenges associated with these chemical reactions (Horaguchi & Abe, 1979)(Horaguchi, Shimizu, & Abe, 1976).
- Novel Compound Synthesis: Ismail et al. (2004) focused on the synthesis of novel compounds involving imidazo[1,2-a]pyridines with potential antiprotozoal properties, which are derivatives in the furan family (Ismail et al., 2004).
- Perkin Cyclization: Kowalewska & Kwiecień (2008) delved into the Perkin cyclization of certain alkanoic acids leading to the formation of benzo[b]furans, illustrating the complexity of chemical transformations in this domain (Kowalewska & Kwiecień, 2008).
Biological Implications and Applications
- Maillard Reaction and Chemical Switches: Hofmann (1998) discussed the involvement of furan derivatives in the Maillard reaction, indicating their role in the formation of colored compounds and the intricate chemistry underlying these processes (Hofmann, 1998).
- Bioactive Compound Synthesis: Abdel Hafez, Ahmed, & Haggag (2001) explored the synthesis of bioactive compounds from visnaginone, showcasing the potential pharmaceutical applications of furan derivatives (Abdel Hafez, Ahmed, & Haggag, 2001).
- Enzyme-Catalyzed Oxidation: Dijkman, Groothuis, & Fraaije (2014) discussed the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, indicating the biochemical significance and potential industrial applications of these reactions (Dijkman, Groothuis, & Fraaije, 2014).
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-10(13)6-14-5-7-4-9(16-11-7)8-2-1-3-15-8/h1-4H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFFHEAMILAGQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

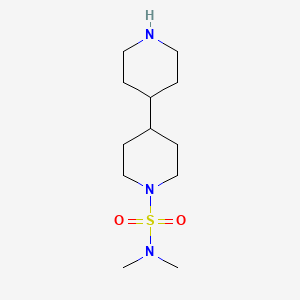

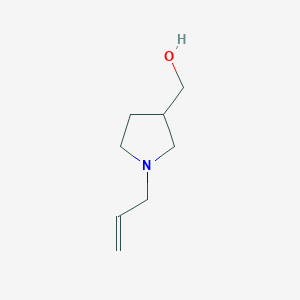
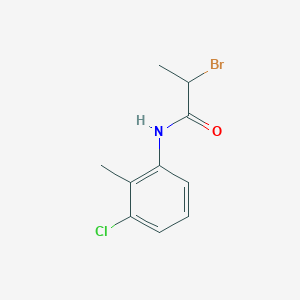

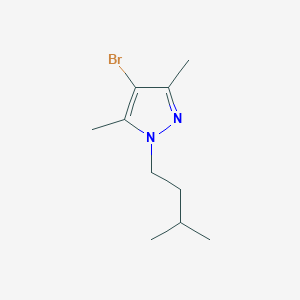
![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
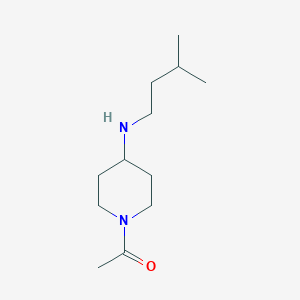
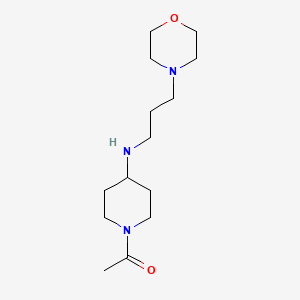
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)
